Ponicidin

Breast Cancer Antiproliferative Oridonin Comparison

Choose Ponicidin for validated CHPF2 inhibition or Keap1-PGAM5 pathway interrogation. Its distinct mechanism, unique target engagement, and cell-type-specific potency—superior to oridonin in MCF-7 yet minimal on MCF-10A—prevent experimental failure. Insist on this precise ent-kaurane for reliable, reproducible results in comparative oncology or mitochondrial apoptosis studies.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 52617-37-5
Cat. No. B610166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonicidin
CAS52617-37-5
SynonymsRubescensin B; 
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C
InChIInChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16-,18?,19-,20+/m0/s1
InChIKeyWHRDRHNMTIXZNY-AMOJAPPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ponicidin (CAS 52617-37-5) Ent-Kaurane Diterpenoid from Rabdosia rubescens: A Research-Grade Tool for Apoptosis and Signaling Studies


Ponicidin (Rubescensine B) is an ent-kaurane diterpenoid isolated from Rabdosia rubescens, a traditional Chinese medicinal herb [1]. It has been characterized as an inducer of apoptosis, an inhibitor of cell proliferation, and a modulator of key signaling pathways including JAK2/STAT3 and NF-κB, with a reported binding affinity (Ka) of 135 nM for mouse RIPK1 [1]. Its demonstrated activity across hepatocellular carcinoma, gastric, breast, and colorectal cancer models establishes it as a valuable tool for researchers investigating mitochondria-dependent apoptotic pathways and targeted oncology mechanisms [1].

Procurement Advisory: Why Generic Substitution of Ponicidin (CAS 52617-37-5) is Scientifically Inappropriate Without Comparative Data


The ent-kaurane diterpenoid class, which includes ponicidin and its close structural analog oridonin, exhibits significant cell-type and pathway-specific functional divergence [1]. Direct comparative studies demonstrate that these compounds are not interchangeable; for example, ponicidin displays superior antiproliferative potency over oridonin in MCF-7 breast cancer cells, while the reverse is true in normal MCF-10A cells [1]. Furthermore, ponicidin demonstrates a unique molecular target (CHPF2) and a distinct mechanism involving Keap1-PGAM5 complex stabilization that has not been reported for oridonin [2]. Substituting ponicidin with a general class analog without verifying these differential activities risks experimental failure, erroneous conclusions, and wasted procurement resources.

Ponicidin (CAS 52617-37-5) Product-Specific Quantitative Differentiation Evidence


Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Oridonin

A direct comparative study evaluated the effects of ponicidin and its close analog oridonin on human breast cancer cells. In MCF-7 cells, a model of low-invasive breast carcinoma, clonogenicity and proliferation were inhibited more significantly by ponicidin than by oridonin [1]. This contrasts with the activity in normal MCF-10A cells, where oridonin was more effective, demonstrating a cell-type-specific potency advantage for ponicidin.

Breast Cancer Antiproliferative Oridonin Comparison

Cell Cycle Modulation in MCF-7 Cells: Ponicidin Induces S/G2M Arrest vs. Oridonin's G1/S Block

The same comparative study revealed a fundamental difference in the mechanism of cell cycle arrest. Ponicidin treatment of MCF-7 cells induced S/G2M arrest, whereas oridonin caused a G1/S block [1]. This differential effect was accompanied by distinct molecular signatures; ponicidin treatment led to reduced expression of cyclin B1, cdc2, E2F, and Rb phosphorylation, with less pronounced effects observed for oridonin [1].

Cell Cycle Breast Cancer Oridonin Comparison

Differential Activity in Normal MCF-10A Cells: Oridonin More Active, Ponicidin No Cell Cycle Disruption

In normal human breast epithelial MCF-10A cells, the activity of the two diterpenoids is reversed. Oridonin is more active than ponicidin in inhibiting growth and almost completely blocks progression from S to G2/M phase [1]. In stark contrast, ponicidin-treated MCF-10A cells showed no discernible changes in cell cycle phase distribution, and ponicidin was less active in inhibiting the expression of key cell cycle regulators [1].

Selectivity Normal Cells Oridonin Comparison

Unique Molecular Target: Ponicidin Binds CHPF2 to Inhibit HCC Growth

A 2025 study using structural biology and ligand fishing identified ponicidin as a direct binder of Chondroitin Polymerization Factor 2 (CHPF2), a key enzyme in chondroitin sulfate synthesis [1]. Ponicidin inhibits CHPF2 activity, thereby reducing CS production and significantly suppressing HCC cell growth and migration in both in vitro and in vivo models [1]. This target has not been reported for the closely related compound oridonin, representing a novel and specific point of differentiation.

Hepatocellular Carcinoma Target Identification CHPF2

Distinct Mitochondrial Apoptosis Mechanism: Keap1-PGAM5 Complex Stabilization

A 2024 study elucidated a unique mechanism of action for ponicidin in hepatocellular carcinoma (HCC) . Ponicidin was shown to directly target Keap1 and promote the formation and stabilization of the Keap1-PGAM5 complex, leading to the ubiquitination of PGAM5 and subsequent activation of cysteine-dependent mitochondrial apoptosis via ROS production in HepG2 cells . This mechanism, confirmed by in vitro co-crystal structure analysis, has not been described for oridonin and represents a fundamentally different pathway for inducing cancer cell death.

Hepatocellular Carcinoma Mitochondrial Apoptosis Keap1-PGAM5

Superior Anti-Angiogenic Potency vs. Oridonin in Endothelial Cell Assays

In a bioassay-guided fractionation study of Rabdosia rubescens extract, the anti-angiogenic activities of isolated ponicidin and oridonin were compared using a novel in vitro human endothelial cell-based assay [1]. While both compounds were identified as active principles, the study indicated that ponicidin exhibited a more potent inhibitory effect on angiogenesis than oridonin, as determined by its lower effective concentration in the assay [1].

Anti-Angiogenesis Endothelial Cells Oridonin Comparison

Validated Research and Application Scenarios for Ponicidin (CAS 52617-37-5)


Investigating CHPF2-Dependent HCC Tumorigenesis and Migration

Researchers studying the role of chondroitin sulfate (CS) biosynthesis in hepatocellular carcinoma progression should select ponicidin as their primary chemical probe. As a validated direct binder and inhibitor of CHPF2, ponicidin enables the specific pharmacological interrogation of this pathway [1]. This scenario is directly supported by evidence of ponicidin's unique target engagement, which suppresses HCC cell growth and migration in both in vitro and in vivo models, making it an irreplaceable tool for this specific mechanism-of-action research.

Comparing Ent-Kaurane Diterpenoid Mechanisms in Breast Cancer Models

Scientists conducting comparative pharmacology studies on ent-kaurane diterpenoids will find ponicidin an essential component. Its distinct profile—superior potency and S/G2M arrest in MCF-7 cells, contrasted with minimal cell cycle disruption in normal MCF-10A cells—provides a clear, quantifiable benchmark against its analog oridonin [1][2]. Procurement of both compounds allows for robust, side-by-side elucidation of structure-activity relationships and cell-type-specific signaling effects.

Studying Keap1-PGAM5 Complex-Mediated Mitochondrial Apoptosis

For research focused on non-canonical mitochondrial apoptosis pathways, ponicidin serves as a unique activator of the Keap1-PGAM5 signaling axis [1]. Its mechanism, which involves stabilizing the Keap1-PGAM5 complex to trigger PGAM5 ubiquitination and subsequent ROS-driven apoptosis, is distinct from the Bcl-2 family modulation observed with other diterpenoids [1]. This application is ideal for labs exploring mitophagy, Keap1 biology beyond Nrf2, and novel strategies for inducing cell death in apoptosis-resistant cancers.

High-Throughput Screening (HTS) for Anti-Angiogenic Agents

Ponicidin's demonstrated superiority over oridonin in anti-angiogenic assays positions it as a preferred positive control or lead scaffold for HTS campaigns seeking novel angiogenesis inhibitors [1]. Its validated activity in human endothelial cell-based assays ensures reliable, potent reference data for benchmarking new chemical entities, facilitating efficient and reproducible screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ponicidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.